molecular formula C16H21N3 B6358888 Bis-[2-(6-methylpyridin-2-yl)ethyl]-amine CAS No. 959958-26-0

Bis-[2-(6-methylpyridin-2-yl)ethyl]-amine

Cat. No.: B6358888
CAS No.: 959958-26-0
M. Wt: 255.36 g/mol
InChI Key: YYIRBLVMEWGRNO-UHFFFAOYSA-N
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Description

Bis-[2-(6-methylpyridin-2-yl)ethyl]-amine is a chemical compound with a complex structure, offering researchers the opportunity to explore its potential in various scientific studies. This compound is known for its versatility and has been utilized in numerous applications across different fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis-[2-(6-methylpyridin-2-yl)ethyl]-amine typically involves the reaction of 2-(6-methylpyridin-2-yl)ethanone with hydrazine hydrate via cyclization in the presence of dimethylacetamide . This method ensures the formation of the desired compound with high yield and purity.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The process often includes the use of advanced reactors and continuous flow systems to maintain consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: Bis-[2-(6-methylpyridin-2-yl)ethyl]-amine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Bis-[2-(6-methylpyridin-2-yl)ethyl]-amine has diverse scientific research applications, including:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as a bioactive molecule in various biological assays.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of Bis-[2-(6-methylpyridin-2-yl)ethyl]-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming complexes that exhibit unique chemical and biological properties . These interactions can influence various biochemical pathways, leading to the desired effects.

Comparison with Similar Compounds

  • 2,2’-Dipicolylamine
  • 2,6-Bis(2-benzimidazolyl)pyridine
  • 2,6-Bis(4-isopropyl-2-oxazolin-2-yl)pyridine

Comparison: Bis-[2-(6-methylpyridin-2-yl)ethyl]-amine is unique due to its specific structural features and the presence of the 6-methylpyridin-2-yl groups. This uniqueness allows it to form distinct complexes and exhibit properties that are different from other similar compounds .

Properties

IUPAC Name

2-(6-methylpyridin-2-yl)-N-[2-(6-methylpyridin-2-yl)ethyl]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3/c1-13-5-3-7-15(18-13)9-11-17-12-10-16-8-4-6-14(2)19-16/h3-8,17H,9-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYIRBLVMEWGRNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)CCNCCC2=CC=CC(=N2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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